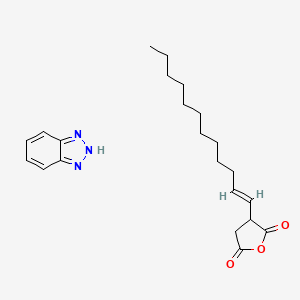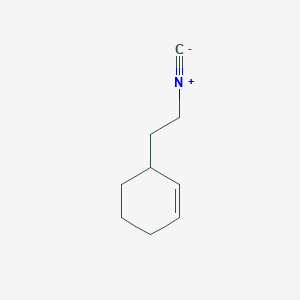![molecular formula C11H18N2O3 B15212954 2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate CAS No. 61316-50-5](/img/structure/B15212954.png)
2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate typically involves multi-step organic reactions. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are often applied to ensure efficient and environmentally friendly production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen as the terminal oxidant in the presence of palladium catalysts.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using various electrophiles.
Common Reagents and Conditions
Oxidation: Palladium acetate (Pd(OAc)2) and oxygen.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield alkenylated derivatives, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antipsychotic properties.
Medicine: Investigated for its potential use in drug design and development due to its bioactive properties.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound is known to undergo C-H activation, which facilitates its functionalization and incorporation into various bioactive molecules . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound that shares a similar core structure.
Pyrido[1,2-a]pyrimidin-4-ones: A broader class of compounds with diverse biological activities.
Uniqueness
2-Methyl-4-oxooctahydro-1H-pyrido[1,2-a]pyrimidin-9-yl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological properties
Eigenschaften
CAS-Nummer |
61316-50-5 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2-methyl-4-oxo-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-9-yl) acetate |
InChI |
InChI=1S/C11H18N2O3/c1-7-6-10(15)13-5-3-4-9(11(13)12-7)16-8(2)14/h7,9,11-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
IHJKEXKQZOVXCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)N2CCCC(C2N1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)

![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)



![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)


